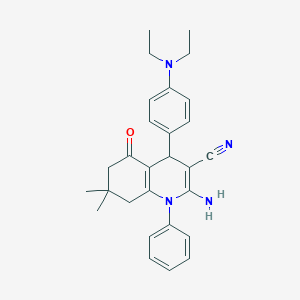

2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 312265-63-7

Cat. No.: VC15479637

Molecular Formula: C28H32N4O

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312265-63-7 |

|---|---|

| Molecular Formula | C28H32N4O |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | 2-amino-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C28H32N4O/c1-5-31(6-2)20-14-12-19(13-15-20)25-22(18-29)27(30)32(21-10-8-7-9-11-21)23-16-28(3,4)17-24(33)26(23)25/h7-15,25H,5-6,16-17,30H2,1-4H3 |

| Standard InChI Key | OERSRMWTXPNHJL-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4)N)C#N |

Introduction

The compound 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the family of quinoline derivatives. Quinoline-based compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry. This specific compound is characterized by a hexahydroquinoline scaffold substituted with an amino group, a diethylaminophenyl moiety, and a carbonitrile functional group.

Chemical Identifiers:

Synthesis

The synthesis of hexahydroquinoline derivatives typically involves multicomponent reactions (MCRs), such as the Hantzsch reaction. The general procedure includes the condensation of aldehydes, β-ketoesters, ammonium acetate (or amines), and active methylene compounds under reflux conditions.

General Reaction Scheme:

-

Combine aromatic aldehydes (e.g., benzaldehyde), cyclic ketones (e.g., dimedone), and ammonium acetate in ethanol.

-

Reflux the mixture with stirring for several hours.

-

Isolate the product via filtration and recrystallization from ethanol or dimethylformamide (DMF) .

This method yields highly substituted quinolines with excellent regioselectivity.

Biological Activity

Quinoline derivatives are known for their pharmacological significance. While no specific studies on this compound were found in the provided sources, structurally similar molecules exhibit the following activities:

Potential Activities:

-

Anticancer: Quinoline derivatives have shown efficacy against breast cancer cell lines (e.g., MCF-7) through mechanisms such as apoptosis induction .

-

Antimicrobial: The amino and carbonitrile groups enhance binding to bacterial enzymes.

-

Antioxidant: The conjugated system stabilizes reactive oxygen species (ROS).

Mechanism of Action:

The diethylaminophenyl moiety provides hydrophobic interactions with biological targets, while the carbonitrile group may act as an electrophilic warhead in enzyme inhibition.

Analytical Characterization

To confirm the structure of this compound, advanced spectroscopic techniques are employed:

Applications

Due to its structural complexity and functional diversity, this compound is a promising candidate for:

-

Drug development targeting cancer or infectious diseases.

-

Use as a precursor in organic synthesis for more complex heterocycles.

-

Potential application in material science due to its aromaticity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume